molecular formula C17H20FN3O4S B2906520 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 921911-27-5

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No. B2906520
CAS RN: 921911-27-5
M. Wt: 381.42
InChI Key: YOXYLCXBLXOATJ-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, also known as CX-4945, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. CX-4945 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Mechanism of Action

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide binds to the ATP-binding site of CK2 and inhibits its activity. CK2 has multiple substrates, including transcription factors, cell cycle regulators, and signaling molecules, which regulate various cellular processes. By inhibiting CK2 activity, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide disrupts these processes and induces cell death in cancer cells or reduces the accumulation of toxic proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide induces cell death by inhibiting CK2 activity and disrupting cellular processes, including cell cycle progression, DNA repair, and apoptosis. In neurodegenerative diseases, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide reduces the accumulation of toxic proteins, such as amyloid beta and tau, and improves cognitive function. In viral infections, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide inhibits viral replication and reduces viral load.

Advantages and Limitations for Lab Experiments

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has several advantages and limitations for lab experiments. One advantage is its specificity for CK2, which allows for targeted inhibition of this protein kinase. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. However, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has several potential future directions. One direction is the development of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the combination of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide with other chemotherapeutic agents to enhance its efficacy. Furthermore, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide could be tested in clinical trials for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. Finally, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide could be used as a tool to study the role of CK2 in various cellular processes and diseases.

Synthesis Methods

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 5-cyclohexyl-1,3,4-oxadiazole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-fluorobenzenesulfonyl chloride to yield the intermediate compound, which is finally converted to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide by reacting with 3-aminopropanol.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer, CK2 is overexpressed and plays a crucial role in tumor growth, survival, and resistance to chemotherapy. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been shown to inhibit CK2 activity and induce cell death in various cancer cell lines, including breast, prostate, lung, and pancreatic cancer. In neurodegenerative diseases, CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been shown to reduce the accumulation of toxic proteins and improve cognitive function in animal models of these diseases. In viral infections, CK2 has been shown to play a role in viral replication and pathogenesis. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been shown to inhibit the replication of several viruses, including HIV, HCV, and HPV.

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4S/c18-13-6-8-14(9-7-13)26(23,24)11-10-15(22)19-17-21-20-16(25-17)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXYLCXBLXOATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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